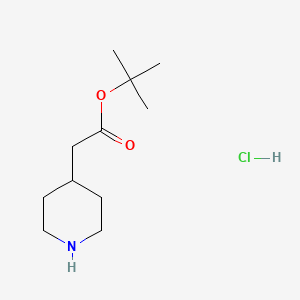

tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride

Description

Emergence in Pharmaceutical Research

The discovery of tert-butyl 2-(piperidin-4-yl)acetate hydrochloride coincided with the late 20th-century push to modularize drug scaffolds for improved synthetic efficiency. Piperidine derivatives gained prominence due to their versatility in mimicking natural alkaloids and interacting with biological targets such as G-protein-coupled receptors and ion channels. Early synthetic routes for this compound involved nucleophilic substitution between tert-butyl bromoacetate and piperidine, optimized under basic conditions in aprotic solvents like dichloromethane. By the 2000s, its utility as a precursor for proteolysis-targeting chimeras (PROTACs) underscored its value in degrading disease-related proteins, a mechanism pivotal in oncology and neurology.

Industrial adoption accelerated with advancements in continuous flow chemistry, which enabled scalable production while maintaining high purity. The compound’s hydrochloride salt form improved solubility for in vitro assays, facilitating its integration into high-throughput screening libraries. Researchers noted its structural similarity to neurotransmitters, sparking investigations into central nervous system (CNS) applications, though these studies remain preclinical.

Position within Piperidine Derivative Classification

Piperidine derivatives are classified by their substitution patterns and functional groups, which dictate their pharmacological profiles. This compound belongs to the N-alkylpiperidine subclass, distinguished by its acetoxy-tert-butyl moiety at the 4-position (Table 1). This modification imparts steric bulk, reducing metabolic degradation compared to simpler piperidines like piperine.

Table 1: Comparative Analysis of Piperidine Derivatives

Properties

IUPAC Name |

tert-butyl 2-piperidin-4-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNZZFDNHDADAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174007-91-9 | |

| Record name | tert-butyl 2-(piperidin-4-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride typically involves the reaction of tert-butyl bromoacetate with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities .

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions of similar structures with biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a precursor in the synthesis of pharmaceutical agents that may exhibit activity against various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The tert-butyl derivative is compared with two key analogs: ethyl 2-(piperidin-4-yl)acetate and methyl 2-(piperidin-4-yl)acetate hydrochloride . The table below summarizes their properties:

Key Findings:

- Steric Effects : The tert-butyl group reduces susceptibility to esterase-mediated hydrolysis, enhancing metabolic stability.

- Solubility : The hydrochloride salt form improves aqueous solubility, critical for bioavailability in drug formulations.

- Synthesis: The tert-butyl ester is synthesized via O-alkylation under biphasic conditions (toluene/NaOH) with tert-butyl bromoacetate, whereas the methyl ester is obtained by deprotecting a tert-butyl precursor with HCl in methanol.

Biological Activity

Tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride is a compound with significant potential in medicinal chemistry and pharmacology. Characterized by its piperidine ring and tert-butyl group, this compound has been studied for its biological activities, particularly its interactions with various molecular targets.

- Molecular Formula : C12H22N2O2·HCl

- Molecular Weight : Approximately 235.75 g/mol

- Structure : The presence of the piperidine ring enhances its ability to interact with biological systems, making it a versatile candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in modulating enzyme functions and interacting with specific molecular targets. The compound's mechanism of action typically involves binding to proteins, influencing various biological pathways.

Pharmacological Effects

Compounds containing piperidine rings are often associated with a range of pharmacological effects, which include:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacteria and fungi.

- Anti-inflammatory Properties : Potential to modulate inflammatory responses, particularly through inhibition of pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest selective cytotoxic effects on certain cancer cell lines while sparing normal cells.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

- NLRP3 Inflammasome Inhibition :

- Cytotoxicity Assays :

Data Table: Summary of Biological Activities

| Activity Type | Target/Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| NLRP3 Inhibition | THP-1 Cells | 10 | Reduced IL-1β release by ~20% |

| Cytotoxicity | MDA-MB-231 | 10 | Significant cell death observed |

| Cytotoxicity | HepG2 | 10 | Minimal effects on normal cells |

Synthesis and Functionalization

The synthesis of this compound typically involves several steps, allowing for the introduction of various functional groups. This multi-step synthesis enhances the compound's versatility for further modifications aimed at improving its biological activity.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyl 2-(piperidin-4-yl)acetate hydrochloride with high yield?

- Methodology : Use cesium carbonate as a base in anhydrous DMF at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Post-reaction, extract the product using dichloromethane and purify via recrystallization from ethanol/water (4:1). Yield improvements (>85%) are achieved by maintaining strict temperature control and inert atmospheres .

Q. How can researchers confirm the structural integrity of this compound?

- Characterization Techniques :

- NMR : H NMR (DMSO-d6) should show peaks for the tert-butyl group (δ 1.40 ppm, singlet) and piperidine protons (δ 2.60–3.10 ppm, multiplet).

- HPLC : Purity >98% using a C18 column (acetonitrile/0.1% TFA gradient).

- Mass Spectrometry : ESI-MS m/z calculated for CHNO: 200.17; observed: 200.2 .

Q. What storage conditions prevent degradation of this compound?

- Stability Protocol : Store at –20°C under argon in amber vials. Desiccate with silica gel to avoid hygroscopic degradation. Periodic HPLC analysis (every 3 months) ensures stability. Avoid aqueous buffers during handling .

Advanced Research Questions

Q. How can racemization during synthesis be minimized or quantified?

- Resolution Strategy : Use chiral auxiliaries (e.g., (R)-BINOL) during esterification. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10). Asymmetric synthesis conditions (low temperature, non-polar solvents) reduce racemization to <5% .

Q. How should conflicting bioactivity data in cellular assays be resolved?

- Troubleshooting Steps :

Verify compound purity via LC-MS to exclude impurities (e.g., residual solvents).

Test metabolite interference by incubating the compound with liver microsomes.

Compare activity with structural analogs (e.g., ethyl 2-(piperidin-4-yl)acetate) to isolate pharmacophore effects .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Quantification Workflow :

- Sample Prep : Plasma protein precipitation with acetonitrile (1:3 ratio).

- UPLC-MS/MS : Use a HILIC column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Limit of detection: 0.1 ng/mL .

Q. What are the stereochemical implications of the piperidine moiety on pharmacological activity?

- Stereochemical Analysis :

- Separate enantiomers via preparative HPLC (Chiralcel OD column).

- Test each enantiomer in receptor-binding assays (e.g., σ-1 receptor).

- Computational docking (AutoDock Vina) predicts binding affinity differences (>10-fold for (R)- vs. (S)-enantiomers) .

Q. How can mechanistic insights into its instability in aqueous buffers be gained?

- Degradation Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.